molecular formula C6H9IO2 B12983126 Ethyl cis-2-iodocyclopropanecarboxylate

Ethyl cis-2-iodocyclopropanecarboxylate

Cat. No.: B12983126
M. Wt: 240.04 g/mol
InChI Key: DWVNSRMOGUQGHD-UHNVWZDZSA-N
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Description

Ethyl cis-2-iodocyclopropanecarboxylate is an organic compound with the molecular formula C6H9IO2 and a molecular weight of 240.04 g/mol . It is a cyclopropane derivative, characterized by the presence of an iodine atom and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl cis-2-iodocyclopropanecarboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the addition of diiodomethane (ICH2I) to an alkene in the presence of a zinc-copper couple, which generates the cyclopropane ring . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and decomposition of the reagents.

Chemical Reactions Analysis

Ethyl cis-2-iodocyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form ethyl cis-2-cyclopropanecarboxylate by removing the iodine atom.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl cis-2-iodocyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.

    Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into potential pharmaceutical applications of cyclopropane derivatives includes their use as intermediates in the synthesis of drugs with anticancer, antiviral, or antibacterial properties.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl cis-2-iodocyclopropanecarboxylate involves its reactivity as a cyclopropane derivative. The strained three-membered ring structure makes it highly reactive, allowing it to participate in various chemical transformations. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopropane ring.

Comparison with Similar Compounds

Ethyl cis-2-iodocyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl trans-2-iodocyclopropanecarboxylate: Similar in structure but with different stereochemistry, leading to different reactivity and applications.

    Ethyl cis-2-bromocyclopropanecarboxylate: Contains a bromine atom instead of iodine, resulting in different reactivity and chemical properties.

    Ethyl cis-2-chlorocyclopropanecarboxylate:

The uniqueness of this compound lies in the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This influences its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate

InChI

InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

DWVNSRMOGUQGHD-UHNVWZDZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1I

Canonical SMILES

CCOC(=O)C1CC1I

Origin of Product

United States

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